An In-Depth Technical Guide to N-Isopropyl 3-fluorobenzamide
An In-Depth Technical Guide to N-Isopropyl 3-fluorobenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropyl 3-fluorobenzamide is a halogenated aromatic amide that serves as a valuable building block in modern medicinal chemistry. Its structure, featuring a fluorinated phenyl ring coupled to an isopropylamide moiety, makes it a key intermediate in the synthesis of complex therapeutic agents, notably Janus kinase (JAK) inhibitors.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), affecting parameters such as metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive overview of N-Isopropyl 3-fluorobenzamide, including its chemical properties, detailed synthesis protocols, characterization data, and its application in drug discovery.
Chemical Identity and Properties
N-Isopropyl 3-fluorobenzamide is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-N-(propan-2-yl)benzamide | N/A |
| Synonyms | 3-Fluoro-N-isopropylbenzamide | [1] |
| CAS Number | 459218-95-2 | [4] |
| Molecular Formula | C₁₀H₁₂FNO | [4] |
| Molecular Weight | 181.21 g/mol | [4] |
| Appearance | White to off-white solid | Assumed based on analogs |
| Storage | Store at -20°C for long-term stability | [4] |
Synthesis of N-Isopropyl 3-fluorobenzamide
The synthesis of N-Isopropyl 3-fluorobenzamide is typically achieved through the formation of an amide bond between a 3-fluorobenzoyl derivative and isopropylamine. Two primary, reliable methods are presented here: the acyl chloride method and the direct amide coupling method.
Method 1: Acyl Chloride Route
This is a classic and robust two-step method that proceeds through a highly reactive acyl chloride intermediate.
Caption: Synthesis of N-Isopropyl 3-fluorobenzamide via the acyl chloride method.
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous toluene or dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
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Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
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In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the isopropylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield N-Isopropyl 3-fluorobenzamide as a solid.
Method 2: Direct Amide Coupling
This method utilizes modern coupling reagents to form the amide bond directly from the carboxylic acid in a one-pot synthesis, often under milder conditions.
Caption: Synthesis of N-Isopropyl 3-fluorobenzamide via direct amide coupling.
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Dissolve 3-fluorobenzoic acid (1.0 eq), a coupling agent such as EDCI (1.5 eq) and HOBt (1.2 eq), in an anhydrous aprotic solvent like DMF.
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.
-
Add isopropylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
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Once the reaction is complete, dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-Isopropyl 3-fluorobenzamide.
Characterization and Spectroscopic Data
While specific experimental spectra for N-Isopropyl 3-fluorobenzamide are not widely published, the expected data can be reliably predicted based on the analysis of its non-fluorinated analog, N-Isopropylbenzamide, and known spectroscopic principles.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the aromatic protons.
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Isopropyl Group: A doublet at approximately 1.25 ppm (6H) for the two methyl groups and a septet (or multiplet) between 4.2-4.3 ppm (1H) for the CH proton.[5]
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Aromatic Protons: The four protons on the fluorinated benzene ring will appear as complex multiplets in the range of 7.2-7.8 ppm. The fluorine atom will cause further splitting (coupling) of the adjacent proton signals.
-
Amide Proton: A broad singlet for the N-H proton is expected around 6.0-8.7 ppm, with its chemical shift being concentration and solvent dependent.[5][6]
¹³C NMR: The carbon NMR will show distinct signals for the amide carbonyl, the aromatic carbons, and the isopropyl carbons.
-
Carbonyl Carbon: A signal around 166-167 ppm.[5]
-
Aromatic Carbons: Signals in the range of 114-164 ppm. The carbon directly attached to the fluorine atom will show a large C-F coupling constant.
-
Isopropyl Carbons: Signals around 42 ppm for the CH carbon and 23 ppm for the two methyl carbons.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H Stretch | Medium, Broad |
| 3000-3100 | Aromatic C-H Stretch | Medium |
| 2850-2960 | Aliphatic C-H Stretch | Medium |
| ~1640 | C=O Stretch (Amide I) | Strong |
| ~1540 | N-H Bend (Amide II) | Strong |
| ~1250 | C-F Stretch | Strong |
Mass Spectrometry (MS)
The mass spectrum (electron ionization) would be expected to show a molecular ion (M⁺) peak at m/z = 181.
Applications in Drug Discovery and Medicinal Chemistry
N-Isopropyl 3-fluorobenzamide is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.
Intermediate for Janus Kinase (JAK) Inhibitors
This compound has been utilized as a key building block in the synthesis of azetidinyl phenyl carboxamide derivatives that act as potent inhibitors of Janus kinases (JAKs).[1][2] JAKs are a family of enzymes that play a crucial role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases.[7]
Caption: Role of JAK inhibitors in the cytokine signaling pathway.
The benzamide moiety of N-Isopropyl 3-fluorobenzamide is often incorporated into the final structure of the inhibitor, where it can form crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. The 3-fluoro substituent is a strategic addition used by medicinal chemists to modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved drug-like properties.[3]
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates, as seen in N-Isopropyl 3-fluorobenzamide, is a common strategy in drug design for several reasons:[3]
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of oxidative metabolism, thereby increasing the half-life of the drug.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with the target protein, potentially increasing binding affinity.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
Conclusion
N-Isopropyl 3-fluorobenzamide is a synthetically accessible and versatile intermediate with significant applications in the field of medicinal chemistry. Its utility as a precursor for potent kinase inhibitors underscores the importance of fluorinated building blocks in modern drug discovery. The synthetic routes are well-established, and its chemical properties make it an attractive scaffold for further chemical elaboration. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.
References
Sources
- 1. WO2012177606A1 - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as jak inhibitors - Google Patents [patents.google.com]
- 2. US11214573B2 - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. N-Isopropylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. CN103797010A - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors - Google Patents [patents.google.com]
